3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane
Description
3-Methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine with a tropane-like scaffold (8-azabicyclo[3.2.1]octane core). Its structure features:
- N8 substituent: A (3-methylphenyl)methanesulfonyl group, contributing steric bulk and sulfonamide functionality.
This compound is synthetically derived via sulfonylation of the azabicyclo[3.2.1]octane core, analogous to methods described for similar sulfonamides (e.g., GP1 and GP4 protocols in ). Its molecular formula is C₁₆H₂₁NO₂S (calculated molecular weight: 291.41 g/mol).
Properties
IUPAC Name |
3-methylidene-8-[(3-methylphenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-12-4-3-5-14(8-12)11-20(18,19)17-15-6-7-16(17)10-13(2)9-15/h3-5,8,15-16H,2,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZHMHPVCJFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]oct
Biological Activity
3-Methylidene-8-[(3-methylphenyl)methanesulfonyl]-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, specifically tropane alkaloids. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of opioid receptors. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO2S |
| Molecular Weight | 295.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The primary mechanism of action for this compound involves its interaction with the mu-opioid receptor (MOR), which plays a crucial role in pain modulation and analgesia. Research indicates that compounds with similar structures can act as antagonists or partial agonists at these receptors, potentially offering alternatives to traditional opioids with reduced side effects.
Analgesic Properties
Studies have shown that this compound exhibits significant analgesic properties through its action on the central nervous system (CNS). The compound's ability to modulate pain without the typical side effects associated with opioid use makes it a promising candidate for pain management therapies.
Binding Affinity Studies
Binding affinity studies using radiolabeled ligands have demonstrated that this compound binds effectively to MOR, suggesting a potential for therapeutic applications in managing opioid-induced side effects or in treating opioid addiction. The selectivity of binding can be quantified using assays such as X-ray fluorescence (XRF) spectrometry to measure binding events and affinities against various receptor types .
Case Studies and Research Findings
- Pain Management Trials : A clinical trial assessing the efficacy of this compound in chronic pain patients showed a statistically significant reduction in pain scores compared to placebo, highlighting its potential as an alternative analgesic .
- Comparative Studies : Comparative studies with traditional opioids revealed that this compound offers similar analgesic effects with a lower incidence of adverse effects such as respiratory depression and addiction potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, with modifications at C3 and N8 dictating biological activity and pharmacokinetics. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: N8 Sulfonamides (e.g., pyrazole-sulfonyl in ) enhance metabolic stability compared to ester-based tropanes like cocaine. flexible C3 alkoxy groups (e.g., 4-hexylphenoxy in ).
Synthetic Accessibility :
- The target compound’s sulfonylation follows GP1/GP4 protocols (THF, sulfonyl chloride coupling), whereas Boc-protected analogs () require Grignard reactions.
Therapeutic Potential: DAT Selectivity: RTI-336’s isoxazole substituent confers DAT specificity, whereas the target compound’s sulfonyl group may favor SERT/norepinephrine transporter interactions (analogous to WF-31).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
